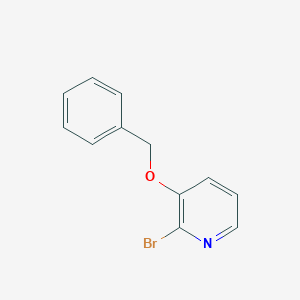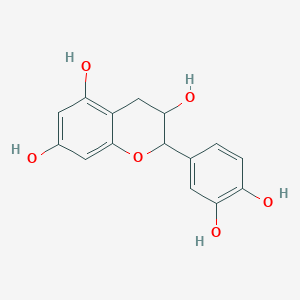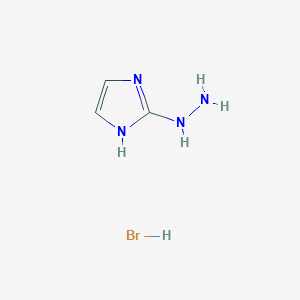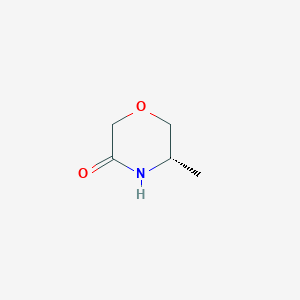![molecular formula C17H14F3N3O B175471 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 177954-78-8](/img/structure/B175471.png)
3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one
Vue d'ensemble
Description
3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one, commonly referred to as 3AP-1TFE, is a synthetic compound that is used in a variety of scientific research applications. It is a member of the benzodiazepinone class of compounds, and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Properties
Research on benzodiazepine derivatives, including those related to the compound , highlights the diversity of synthetic routes and the exploration of their chemical properties. Földesi, Volk, and Milen (2018) provide an extensive review of 2,3-benzodiazepine-related compounds, focusing on their synthesis, chemical properties, and potential as precursors for novel therapeutics aimed at treating diseases without current remedies, such as certain cancers, and addressing the challenge of antibiotic resistance Földesi, Volk, & Milen, 2018.
Biological Efficacy and Potential Therapeutic Uses
The biological activities of 1,4-diazepine derivatives, which share structural similarities with the compound of interest, have been extensively reviewed by Rashid et al. (2019). They highlight the significant antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer activities of these compounds, suggesting their exploration for pharmaceutical applications Rashid et al., 2019.
Environmental Impact and Degradation
Kosjek et al. (2012) discuss the environmental occurrence, fate, and transformation of benzodiazepine derivatives, identifying them as emerging environmental contaminants. Their research emphasizes the need for understanding the environmental impact and degradation pathways of these compounds, including their removal efficiency in water treatment processes Kosjek et al., 2012.
Synthetic Utilities and Advancements
Ibrahim (2011) reviews synthetic approaches for benzodiazepines and related compounds, shedding light on their synthetic utilities and the development of methods that could be applicable to the synthesis of the specific compound . This research outlines potential pathways for the creation of novel benzodiazepine derivatives with enhanced biological activities Ibrahim, 2011.
Propriétés
IUPAC Name |
3-amino-5-phenyl-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)10-23-13-9-5-4-8-12(13)14(22-15(21)16(23)24)11-6-2-1-3-7-11/h1-9,15H,10,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYYPGUUZBYUOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444182 | |
| Record name | 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one | |
CAS RN |
177954-78-8 | |
| Record name | 3-Amino-5-phenyl-1-(2,2,2-trifluoroethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






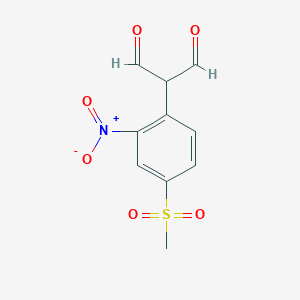
![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)
